molecular formula C15H23N3O3 B1205122 N-Acetyl-3-hydroxyprocainamide CAS No. 79048-58-1

N-Acetyl-3-hydroxyprocainamide

Cat. No.: B1205122
CAS No.: 79048-58-1
M. Wt: 293.36 g/mol
InChI Key: REELIONXYPAEGO-UHFFFAOYSA-N
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Description

N-Acetyl-3-hydroxyprocainamide (IUPAC: N-[2-(diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid) is a secondary metabolite of procainamide, a class Ia antiarrhythmic agent. This compound is formed through hepatic acetylation and hydroxylation of procainamide, a process mediated by cytochrome P450 enzymes and N-acetyltransferases . Its structural features include an acetyl group at the aromatic amine position and a hydroxyl group at the 3-position of the benzene ring, distinguishing it from the parent drug and other metabolites. This compound is primarily studied for its pharmacokinetic properties and cross-reactivity in diagnostic assays .

Properties

IUPAC Name

4-acetamido-N-[2-(diethylamino)ethyl]-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-4-18(5-2)9-8-16-15(21)12-6-7-13(14(20)10-12)17-11(3)19/h6-7,10,20H,4-5,8-9H2,1-3H3,(H,16,21)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REELIONXYPAEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000235
Record name N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79048-58-1
Record name N-Acetyl-3-hydroxyprocainamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079048581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(1-hydroxyethylidene)amino]benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-hydroxyprocainamide typically involves the acetylation of 3-hydroxyprocainamide. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the amino group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-3-hydroxyprocainamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acylated derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-3-hydroxyprocainamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-3-hydroxyprocainamide involves its interaction with sodium channels in neuronal membranes. It stabilizes the membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses, thereby exerting a local anesthetic effect. This mechanism is similar to that of procainamide, which is a sodium channel blocker .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Comparisons

N-Acetyl-3-hydroxyprocainamide is closely related to two key compounds: procainamide and N-acetylprocainamide (acecainide). Below is a structural and metabolic comparison:

Compound Key Structural Features Metabolic Pathway Clinical Relevance
Procainamide Primary amine, unmodified benzene ring Hepatic oxidation to N-acetylprocainamide and hydroxylated metabolites Antiarrhythmic agent; short half-life (~3 hours)
N-Acetylprocainamide Acetylated amine, unmodified benzene ring Renal excretion; minimal further metabolism Longer half-life (~6–8 hours); reduced proarrhythmic risk compared to procainamide
This compound Acetylated amine + 3-hydroxy group on benzene ring Further oxidation of N-acetylprocainamide Limited therapeutic activity; implicated in cross-reactivity with immunoassays

Cross-Reactivity in Immunoassays

This compound exhibits distinct cross-reactivity profiles in urine drug screening (UDS) compared to procainamide and other metabolites. Data from large-scale experimental validations are summarized below:

Compound Tested Parent Drug Concentration Causing Presumptive Positive (μg/mL) Assay Type
Procainamide Procainamide 23.2 – 92.8 Amphetamines UDS
This compound Procainamide 92.2 – 126.2 Amphetamines UDS
Methyldopamine Methyldopa 13.6 Amphetamines UDS
Trimethoprim Trimethoprim 47.2 Amphetamines UDS

Key findings:

  • This compound requires ~4× higher concentrations than procainamide to trigger false-positive results in amphetamines UDS, indicating lower cross-reactivity .
  • Variability in cross-reactivity thresholds (e.g., 92.2 vs. 126.2 μg/mL) may reflect differences in assay methodologies or metabolite stability .

Pharmacological and Toxicological Profiles

  • Procainamide : Direct sodium channel blockade; associated with lupus-like syndrome due to hydroxylated metabolites.
  • This compound: No significant antiarrhythmic activity; primarily a clearance metabolite.

Research Implications and Gaps

  • Diagnostic Challenges: Despite lower cross-reactivity, this compound may still interfere with UDS in patients on high-dose procainamide therapy, necessitating confirmatory testing (e.g., LC-MS/MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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